(S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate
Overview
Description
(S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate is a chiral compound that belongs to the piperidine family. Piperidine derivatives are widely recognized for their significant roles in medicinal chemistry and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate typically involves several steps, starting from readily available precursors. One common method involves the partial reduction of pyridine, followed by Rh-catalyzed asymmetric carbometalation, and another reduction step to obtain the desired piperidine derivative . The reaction conditions often include the use of specific catalysts and reagents to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production efficiency and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized piperidine derivatives, while substitution reactions can produce a wide range of substituted piperidine compounds with different functional groups.
Scientific Research Applications
(S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate has numerous scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological processes and the development of bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound finds applications in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring and fluorobenzene moiety play crucial roles in its binding affinity and activity. The compound may act on various enzymes, receptors, or other biological targets, leading to its observed effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Various piperidine derivatives, such as (S or R)-ethyl piperidine-3-carboxylate, are used in chiral optimization and drug development.
Uniqueness
(S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its chiral nature and the presence of a fluorobenzene moiety make it particularly valuable in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl (3S)-3-[(4-fluorobenzoyl)amino]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-4-5-14(11-20)19-15(21)12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,21)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFMAQKAXRBBJD-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124548 | |
Record name | 1-Piperidinecarboxylic acid, 3-[(4-fluorobenzoyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286207-77-9 | |
Record name | 1-Piperidinecarboxylic acid, 3-[(4-fluorobenzoyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-[(4-fluorobenzoyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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